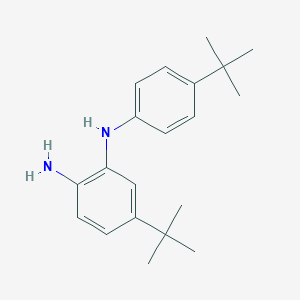
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features two tert-butyl groups and a phenyl group attached to a benzene ring, making it a highly substituted aromatic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amine groups are alkylated with tert-butyl halides under basic conditions to introduce the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors might be used to ensure consistent production rates and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may serve as a model compound for understanding the interactions between aromatic amines and biological macromolecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties. Aromatic amines are known to have various biological activities, and this compound could serve as a lead compound for drug development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Lacks the tert-butyl groups, making it less sterically hindered.
N1-(4-Methylphenyl)benzene-1,2-diamine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and solubility.
N1-(4-tert-Butylphenyl)benzene-1,2-diamine: Similar but with only one tert-butyl group, leading to different steric and electronic properties.
Uniqueness
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric effects are crucial, such as in the design of catalysts and materials.
Propriétés
Formule moléculaire |
C20H28N2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-N-(4-tert-butylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-19(2,3)14-7-10-16(11-8-14)22-18-13-15(20(4,5)6)9-12-17(18)21/h7-13,22H,21H2,1-6H3 |
Clé InChI |
WIDKEUZYDYHHAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)

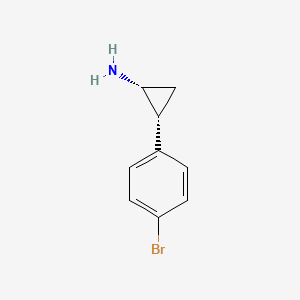
![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)
![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)

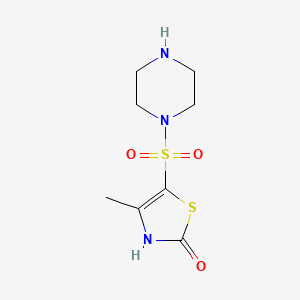

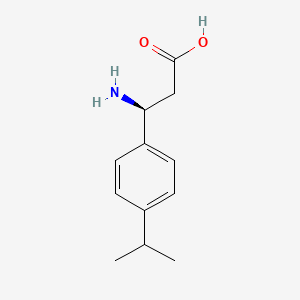
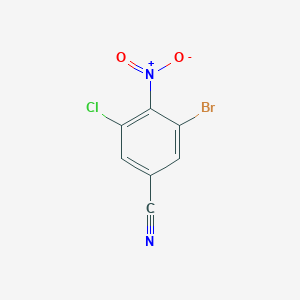
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
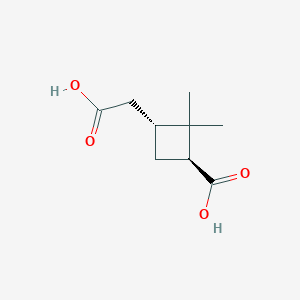

![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
